molecular formula C24H25NO6 B12162740 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid

6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid

Cat. No.: B12162740
M. Wt: 423.5 g/mol
InChI Key: KWYQARXQKGXRPM-UHFFFAOYSA-N
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Description

6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen core, which is a fused ring system consisting of a benzene ring and a pyrone ring, linked to a hexanoic acid chain through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid typically involves multiple steps:

    Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Propanamido Group: The chromen derivative is then reacted with 2-bromo-propanamide under basic conditions to form the propanamido linkage.

    Coupling with Hexanoic Acid: Finally, the propanamido-chromen derivative is coupled with hexanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromen rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, chromen derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require chromen derivatives. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid involves its interaction with specific molecular targets. The chromen core can intercalate with DNA, inhibiting the replication process. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication. The phenyl group enhances its binding affinity to these targets, while the hexanoic acid chain improves its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid
  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetic acid
  • 2-((6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid

Uniqueness

Compared to these similar compounds, 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid stands out due to its longer hexanoic acid chain, which can enhance its pharmacokinetic properties. The presence of the propanamido group also provides additional sites for chemical modifications, potentially leading to derivatives with improved biological activities.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

6-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C24H25NO6/c1-16(24(29)25-13-7-3-6-10-22(26)27)30-18-11-12-19-20(17-8-4-2-5-9-17)15-23(28)31-21(19)14-18/h2,4-5,8-9,11-12,14-16H,3,6-7,10,13H2,1H3,(H,25,29)(H,26,27)

InChI Key

KWYQARXQKGXRPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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